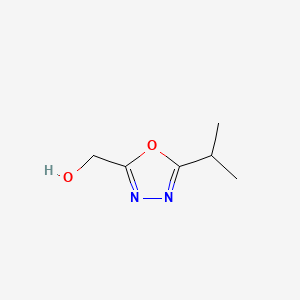
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine (EMPA) is an organic compound with a variety of applications in the scientific research field. It is a chiral amine, meaning it has two isomers, (3S,4S) and (3R,4R). EMPA has been used in a range of applications, including synthesis, scientific research, and biochemical and physiological studies. In
Scientific Research Applications
Asymmetric Synthesis
A significant application of (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine is in the field of asymmetric synthesis. For instance, the diastereoselective conjugate addition of homochiral lithium amides to specific enoates has been utilized as a key step in the efficient synthesis of anti- and syn-3,4-substituted aminopyrrolidines. This methodology provides a stereoselective route to anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine, highlighting the chemical's utility in generating compounds with significant stereochemical complexity and potential biological activity (Davies et al., 2007).
Synthesis of Key Intermediates
Another important application is the synthesis of key intermediates for pharmaceutical compounds. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate in the preparation of premafloxacin, an antibiotic, demonstrates the role of similar compounds in streamlining the production of therapeutically relevant agents. The development of a practical, efficient, and stereoselective process for its preparation underscores the importance of such chiral amines in medicinal chemistry (Fleck et al., 2003).
Catalysis and Reaction Mechanisms
In catalysis, this compound derivatives have been involved in one-pot tandem procedures. For instance, the catalysis of hydroamination reactions followed by hydrosilation, showcasing the utility of this compound and its derivatives in facilitating complex chemical transformations with high efficiency and yield. This application signifies the chemical's potential in simplifying synthetic routes for producing complex molecules (Field et al., 2003).
Chemical Structure and Properties
Studies on the chemical structure and properties of related compounds, such as bis[bis(methoxycarbimido)aminato]copper(II) complexes, highlight the versatility of this compound in contributing to the understanding of molecular structure, coordination chemistry, and the design of materials with potential application in catalysis and materials science (Chippindale et al., 2009).
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the compound’s role in biochemical processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
More studies are needed to determine how environmental conditions may affect the compound’s activity .
properties
IUPAC Name |
(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKCTZQFAWVBCN-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)





